molecular formula C5H9N5 B8283593 4-Methylamino-3-hydrazinopyridazine

4-Methylamino-3-hydrazinopyridazine

Cat. No.: B8283593
M. Wt: 139.16 g/mol
InChI Key: QHTHQFARONKLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylamino-3-hydrazinopyridazine is a pyridazine derivative characterized by a hydrazine group (-NH-NH₂) at position 3 and a methylamino group (-NHCH₃) at position 2. This compound is synthesized via catalytic hydrogenation of 4-methylamino-6-chloro-3-hydrazinopyridazine in the presence of palladium on carbon, followed by precipitation as its dihydrochloride salt (m.p. 247°–251°C) .

Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

3-hydrazinyl-N-methylpyridazin-4-amine

InChI

InChI=1S/C5H9N5/c1-7-4-2-3-8-10-5(4)9-6/h2-3H,6H2,1H3,(H,7,8)(H,9,10)

InChI Key

QHTHQFARONKLSU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=NC=C1)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

2.1 Structural and Functional Group Comparisons

The pyridazine core is a versatile heterocycle, and substitutions at positions 3 and 4 significantly influence reactivity and bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
4-Methylamino-3-hydrazinopyridazine 3-hydrazino, 4-methylamino Dual functionalization enables metal chelation and nucleophilic reactivity .
4-Cyano-3(2H)-pyridazinone (from ) 3-ketone, 4-cyano Electron-withdrawing cyano group enhances electrophilic substitution at position 2 .
6-Phenyl-3(2H)-pyridazinones (from ) 3-ketone, 6-phenyl, 4-alkyl/aryl Bulky aryl groups improve lipophilicity; piperazine derivatives show anticancer activity .
1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazines (from ) Thiazole-hydrazine hybrids Hydrazine-thiazole conjugation enhances antioxidant and MAO-B inhibition .
4H-Pyrazino[1,2-a]pyrimidin-4-ones (from ) Fused pyrimidine-pyridazine systems Complex heterocycles with diverse substituents (e.g., piperidine, indazole) for CNS targeting .
2.3 Pharmacological and Functional Differences
  • Hypotensive Activity: this compound is explicitly noted for hypotensive applications, likely due to hydrazine-mediated vasodilation or nitric oxide modulation .
  • MAO-B Inhibition : Thiazole-hydrazine hybrids () show selectivity for MAO-B, linked to their electron-deficient aromatic systems .
  • CNS Targeting : Fused pyridazine-pyrimidine systems () leverage piperazine/indazole substituents for blood-brain barrier penetration .
2.4 Physicochemical Properties
  • Solubility: The hydrazine group in this compound enhances water solubility in its dihydrochloride form, contrasting with lipophilic 6-phenylpyridazinones .
  • Thermal Stability: The dihydrochloride salt (m.p. 247°–251°C) demonstrates higher stability compared to non-ionic analogs like 3-ketopyridazinones (typically < 200°C) .

Research Implications and Gaps

  • Mechanistic Studies: The hypotensive mechanism of this compound remains underexplored. Comparative studies with hydralazine (a known hydrazine-based vasodilator) could clarify its mode of action.
  • Bioisosteric Replacements : Replacing the hydrazine group with thiosemicarbazide (as in ) may enhance MAO-B or antioxidant activity .
  • Structural Hybridization: Merging the 4-methylamino group with fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones from ) could yield dual-action therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.